2-[(1-cyclopentylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Description
Scientific Research Applications
Synthesis and Structural Analysis
- Research has established methods for synthesizing novel classes of pyridazin-3-one derivatives, revealing their potential for further chemical modification and application in various fields, including medicinal chemistry and material science. These methods have been instrumental in exploring the chemical reactivity and applications of pyridazinone derivatives in synthesizing fused azines and other complex molecules (Ibrahim & Behbehani, 2014).
Biological Activity
- Novel indolylpyridazinone derivatives have been synthesized and evaluated for their expected biological activities, including antimicrobial properties. Such studies underline the therapeutic potential of pyridazinone derivatives in drug development, particularly in designing new antimicrobial agents (Abubshait, 2007).
Material Science and Chemistry
- The synthesis, structure analysis, and theoretical studies of pyridazine analogs, such as "6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine," highlight the significance of heterocyclic compounds in developing materials with potential electronic and photophysical applications. This area of research illustrates the diverse utility of pyridazinone derivatives beyond biological activities (Sallam et al., 2021).
Antimicrobial and Antitumor Potential
- Pyridazinone derivatives have been synthesized and screened for antimicrobial and antitumor activities, providing a foundation for future studies aimed at exploiting these compounds in treating infections and cancer. This line of research is crucial for identifying new therapeutic agents (Kumar & Rao, 2005).
Properties
IUPAC Name |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c22-18-12-15-4-3-7-17(15)19-21(18)13-14-8-10-20(11-9-14)16-5-1-2-6-16/h12,14,16H,1-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFSQENCGJDDBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CN3C(=O)C=C4CCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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